molecular formula C12H23BF3KN2O2 B13500786 Potassium (3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propyl)trifluoroborate

Potassium (3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propyl)trifluoroborate

Cat. No.: B13500786
M. Wt: 334.23 g/mol
InChI Key: TUBMYKHRMRAUBX-UHFFFAOYSA-N
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Description

Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butoxycarbonyl group and a trifluoroborate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide typically involves the reaction of tert-butyl piperazine with a suitable boron-containing reagent. One common method is the reaction of tert-butyl piperazine with potassium trifluoroborate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases such as potassium tert-butoxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted piperazine derivatives, while oxidation reactions can produce oxidized boron-containing compounds.

Scientific Research Applications

Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: It is employed in the study of boron-based drugs and their interactions with biological systems.

    Medicine: The compound is investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide involves its interaction with specific molecular targets. The trifluoroborate group can form stable complexes with various metal ions, which can influence the compound’s reactivity and biological activity. Additionally, the piperazine ring can interact with biological receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (3-azido-5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]trifluoroboranuide
  • Potassium (4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)trifluoroborate

Uniqueness

Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H23BF3KN2O2

Molecular Weight

334.23 g/mol

IUPAC Name

potassium;trifluoro-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propyl]boranuide

InChI

InChI=1S/C12H23BF3N2O2.K/c1-12(2,3)20-11(19)18-9-7-17(8-10-18)6-4-5-13(14,15)16;/h4-10H2,1-3H3;/q-1;+1

InChI Key

TUBMYKHRMRAUBX-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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